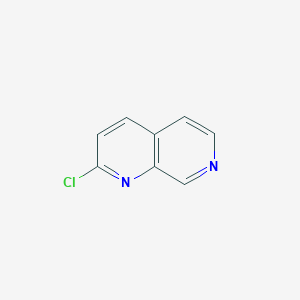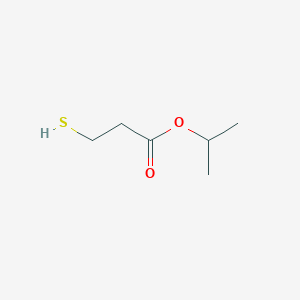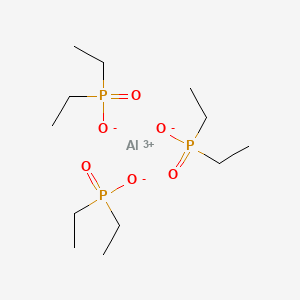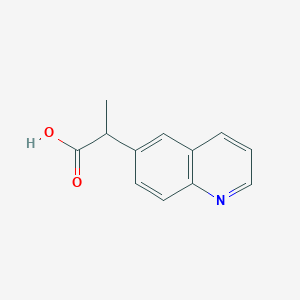
2-(Quinolin-6-yl)propanoic acid
Vue d'ensemble
Description
2-(Quinolin-6-yl)propanoic acid, also known as QPA, is a compound that has gained attention in recent years due to its potential applications in scientific research. QPA is a derivative of quinoline, which is a heterocyclic aromatic compound commonly found in many natural products, including alkaloids and vitamins. The unique structure of QPA makes it a promising candidate for use in various research fields, including medicinal chemistry, biochemistry, and neuroscience.
Applications De Recherche Scientifique
Antimicrobial Properties and Quality Control
- Derivatives of 4-oxoquinoline-3-propanoic acids, closely related to 2-(quinolin-6-yl)propanoic acid, have shown promise in antimicrobial drug development due to their structural similarity with fluoroquinolone antibiotics. Analytical methods for quality control of these compounds have been analyzed, highlighting the importance of 13C NMR-spectroscopy for resolving tautomeric forms and identifying specific by-products using liquid chromatography-mass spectrometry (LC-MS/MS) (Zubkov et al., 2016).
Plant Growth and Rhizogenesis
- Quinoline derivatives have been studied for their influence on rhizogenesis in microclonal plant propagation. Derivatives of 2-((6-R-quinolin-4-yl)thio)acetic acid, a compound structurally similar to 2-(quinolin-6-yl)propanoic acid, have shown significant stimulation of root growth in vitro in Paulownia explants, indicating potential for agricultural applications (Zavhorodnii et al., 2022).
Synthesis of New Amides and Catalytic Applications
- Research on the synthesis of new amides from 3-alkyl carboxylic acids of quinolin-4-ones, which includes 2-(quinolin-6-yl)propanoic acid derivatives, has been conducted. These compounds are synthesized using various methods, such as activation by standard activators and direct aminolysis, demonstrating their versatility in chemical synthesis (Ruschak et al., 2016).
Cytotoxic Activity and Cancer Research
- Quinoline derivatives, including those related to 2-(quinolin-6-yl)propanoic acid, have been studied for their cytotoxic activity. These compounds exhibit a range of biological effects, including potential application in medical practice and agriculture. Some derivatives have shown pronounced cytotoxic effects, suggesting their potential use in the development of new drugs and pesticides (Kozyr & Romanenko, 2022).
Corrosion Inhibition and Surface Protection
- Quinoline derivatives have been investigated as corrosion inhibitors for metals in acidic environments. These studies demonstrate the potential of quinoline-based compounds in protecting metal surfaces from corrosion, highlighting their practical applications in industrial settings (Olasunkanmi & Ebenso, 2019).
HIV-1 Inhibition
- Some 2-(quinolin-3-yl) acetic acid derivatives, structurally similar to 2-(quinolin-6-yl)propanoic acid, have been identified as allosteric integrase inhibitors (ALLINIs) that block multiple steps of HIV-1 integration. This discovery facilitates their development as antiretroviral compounds (Kessl et al., 2012).
Propriétés
IUPAC Name |
2-quinolin-6-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8(12(14)15)9-4-5-11-10(7-9)3-2-6-13-11/h2-8H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEAPGRLLGDEEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)N=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597605 | |
| Record name | 2-(Quinolin-6-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Quinolin-6-yl)propanoic acid | |
CAS RN |
959585-30-9 | |
| Record name | α-Methyl-6-quinolineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959585-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Quinolin-6-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


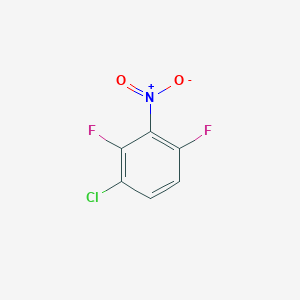
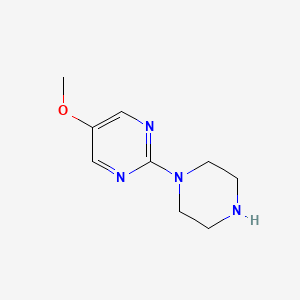
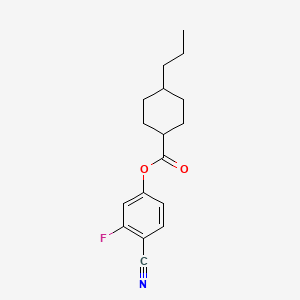

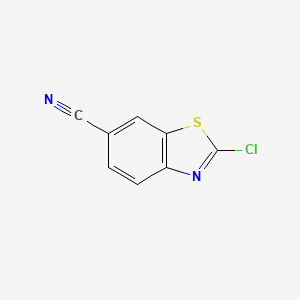
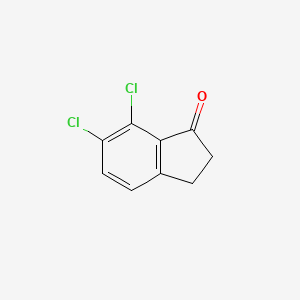


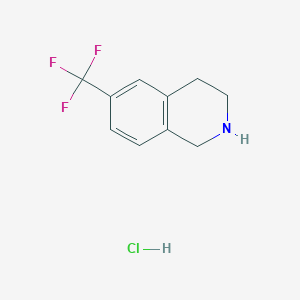
![Imidazo[1,2-a]pyridin-6-ol](/img/structure/B1592169.png)
